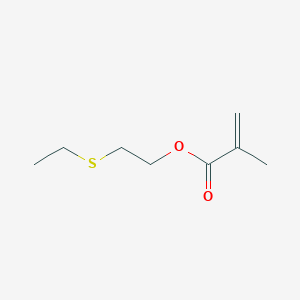

Ethylthioethyl methacrylate

描述

Ethylthioethyl methacrylate is an organic compound with the molecular formula C8H14O2S It is a derivative of methacrylic acid and is characterized by the presence of an ethylthio group attached to the ester moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethylthioethyl methacrylate typically involves the esterification of methacrylic acid with 2-(ethylthio)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

化学反应分析

Types of Reactions

Ethylthioethyl methacrylate can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: 2-(Ethylthio)ethanol.

Substitution: Corresponding amides or ethers.

科学研究应用

Polymer Chemistry

Thermal Stabilizer for Polymers

ETEMA is utilized as a thermal stabilizer for poly(vinyl chloride) (PVC) and poly(methacrylate). Its incorporation into these polymers enhances their thermal stability, which is crucial for applications requiring durability under heat exposure. The stabilization mechanism involves the formation of protective layers that prevent degradation at elevated temperatures .

Monomer for Polymerization

ETEMA serves as a monomer in the synthesis of various copolymers. Its ability to undergo free-radical polymerization allows for the creation of materials with tailored properties, such as increased toughness and flexibility. This feature is particularly beneficial in producing coatings, adhesives, and sealants that demand specific mechanical characteristics .

Biomedical Applications

Dental Materials

In dental applications, ETEMA is incorporated into dental resins and composites. Its compatibility with other methacrylate-based materials allows for improved bonding properties and reduced shrinkage during polymerization. This results in enhanced performance of dental restorations, contributing to their longevity and aesthetic appeal .

Controlled Drug Delivery Systems

Recent studies have investigated the use of ETEMA in developing controlled drug delivery systems. By modifying the polymer matrix with ETEMA, researchers have been able to achieve sustained release profiles for various therapeutic agents. This application is particularly significant in improving patient compliance and therapeutic efficacy in chronic disease management .

Coatings and Adhesives

Industrial Coatings

ETEMA-based coatings exhibit excellent adhesion properties and resistance to environmental factors such as moisture and UV radiation. These attributes make ETEMA an ideal candidate for formulating industrial coatings used in automotive and aerospace industries, where durability and performance are critical .

Adhesives

The incorporation of ETEMA into adhesive formulations enhances their bond strength and flexibility. This characteristic is essential for applications that require strong adhesion to diverse substrates while maintaining elasticity to accommodate movement or thermal expansion .

Case Study 1: Thermal Stability Enhancement

A study conducted on PVC formulations demonstrated that adding ETEMA significantly improved thermal stability compared to control samples without ETEMA. The thermal degradation onset was delayed by approximately 30°C, indicating its effectiveness as a stabilizer .

Case Study 2: Dental Composite Performance

In a comparative analysis of dental composites containing ETEMA versus traditional formulations, it was found that ETEMA-containing composites exhibited lower volumetric shrinkage (up to 20%) during curing, leading to better marginal integrity and reduced risk of secondary caries in clinical settings .

作用机制

The mechanism of action of Ethylthioethyl methacrylate involves its reactivity as an ester and the presence of the ethylthio group. The ester group can undergo hydrolysis to release methacrylic acid and 2-(ethylthio)ethanol. The ethylthio group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the chemical environment.

相似化合物的比较

Similar Compounds

- Methacrylic acid, 2-(diethylamino)ethyl ester

- Methacrylic acid, 2-(phenylthio)ethyl ester

- Methacrylic acid, 2-(dimethylamino)ethyl ester

Uniqueness

Ethylthioethyl methacrylate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other methacrylic acid derivatives. This uniqueness makes it valuable in applications requiring specific chemical functionalities and reactivity profiles.

生物活性

Ethylthioethyl methacrylate (ETEMA) is a methacrylic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial applications and polymer chemistry. This article delves into the biological activity of ETEMA, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of ethyl mercaptan with methacrylic acid or its derivatives. The resulting compound features a thioether functional group, which is known to impart unique properties to polymers derived from it. The thioether moiety enhances the reactivity of the polymer chains and can influence their biological interactions.

Antimicrobial Activity

One of the most notable biological activities associated with ETEMA is its antimicrobial properties. Research indicates that polymers synthesized from ETEMA exhibit significant antibacterial activity, making them suitable for applications in coatings and medical devices.

Case Study: Antibacterial Polymers

A study published in the International Journal of Molecular Sciences explored the incorporation of thiazolium derivatives into poly(2-hydroxyethyl methacrylate) (PHEMA) copolymers, which included this compound as a component. The results demonstrated that copolymers with a high molar fraction of thiazolium units showed minimal inhibitory concentrations (MICs) as low as 8 µg/mL against various bacterial strains, indicating strong antibacterial efficacy .

| Polymer Composition | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| P(MTAMeI-co-HEMA) | 8 | E. coli |

| P(MTABuI-co-HEMA) | 128 | S. aureus |

This data suggests that the structural modifications introduced by incorporating ETEMA can enhance the antimicrobial properties of methacrylic polymers.

The antimicrobial mechanism of ETEMA-containing polymers is primarily attributed to their ability to disrupt bacterial membranes. The positively charged groups within these copolymers interact with negatively charged components of bacterial membranes, leading to membrane destabilization and eventual cell lysis .

Polymerization Characteristics

ETEMA is also recognized for its role in controlled radical polymerization techniques, such as photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. This method allows for the creation of well-defined polymer architectures with controlled molecular weights and narrow dispersities, which are crucial for tailoring the biological activity of the resulting materials .

Cytotoxicity Studies

While ETEMA exhibits promising antimicrobial properties, it is essential to evaluate its cytotoxicity to ensure safety for biomedical applications. A study investigating poly(2-(methylthio)ethyl methacrylate) indicated that at higher concentrations (40 mg/mL), there was a notable decrease in cell viability, suggesting dose-dependent cytotoxic effects .

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 1.25 | 85 |

| 10 | 60 |

| 40 | 30 |

These findings highlight the importance of optimizing polymer concentration in therapeutic applications to balance efficacy and safety.

属性

IUPAC Name |

2-ethylsulfanylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-4-11-6-5-10-8(9)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYTTSJFPJNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065731 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-25-2 | |

| Record name | 2-(Ethylthio)ethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylthioethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。